Home > Products > Screening Compounds P141448 > N-benzyl-6,7-dimethoxyquinazolin-4-amine
N-benzyl-6,7-dimethoxyquinazolin-4-amine - 21561-11-5

N-benzyl-6,7-dimethoxyquinazolin-4-amine

Catalog Number: EVT-3252789
CAS Number: 21561-11-5
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

Compound Description: DW-8 is a novel 4-anilinoquinazoline analog that exhibits potent anticancer activity. Research has shown it to be particularly effective against colorectal cancer cell lines (HCT116, HT29, and SW620) with [>2-fold selectivity over non-cancerous colon cells] []. This anticancer activity is attributed to its ability to induce apoptosis through various mechanisms, including cell cycle arrest at the G2 phase, activation of intrinsic apoptotic pathways, and increased reactive oxygen species (ROS) levels [].

8-Chloro-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine hydrochloride (8-chloroprazosin hydrochloride)

Compound Description: This compound, 8-chloroprazosin hydrochloride, serves as a valuable internal standard in the quantitative analysis of the drug prazosin in human plasma []. It is specifically utilized during the quantification of prazosin levels in biological samples.

N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives

Compound Description: This series of novel quinazoline derivatives was designed based on the structure of erlotinib, a known anticancer agent. These derivatives exhibited promising in vitro anti-cancer properties against 60 human tumor cell lines, with compound 9f demonstrating particularly potent activity [].

N-(4-(2(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives

Compound Description: This series of compounds, featuring a quinazoline scaffold, exhibits potent inhibitory activity against P-glycoprotein (P-gp) []. P-gp is a transmembrane protein known to contribute to multidrug resistance (MDR) in cancer cells. Compound 12k, a notable member of this series, demonstrated a significant ability to reverse doxorubicin resistance in K562/A02 cells, highlighting its potential as a novel MDR modulator [].

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin-1-yl]furan-2-ylmethanone (cyclazosin)

Compound Description: Cyclazosin is a potent and selective antagonist of the α1B-adrenoceptor subtype. Its enantiomers have been synthesized and characterized to investigate their binding affinities and selectivities for different α1-adrenoceptor subtypes []. The (+)-enantiomer of cyclazosin demonstrated 40–90-fold selectivity for the α1B-adrenoceptor over α1A and α1D subtypes [].

Source and Classification

N-benzyl-6,7-dimethoxyquinazolin-4-amine belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. Quinazolines have been extensively studied for their anticancer properties and their ability to inhibit various kinases involved in cancer progression. The specific compound is classified as an organic amine due to the presence of the amine functional group attached to the quinazoline ring system.

Synthesis Analysis

The synthesis of N-benzyl-6,7-dimethoxyquinazolin-4-amine can be achieved through several methods. One common approach involves the following steps:

  1. Starting Materials: The synthesis begins with 6,7-dimethoxyquinazolin-4-one as the precursor.
  2. Benzylation: The precursor is treated with benzyl bromide in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction, yielding N-benzyl-6,7-dimethoxyquinazolin-4-one.
  3. Reduction: The resulting compound can then be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group into an amine group.
Molecular Structure Analysis

The molecular structure of N-benzyl-6,7-dimethoxyquinazolin-4-amine is characterized by a quinazoline core with two methoxy groups at positions 6 and 7 and a benzyl group at position 4. The structural formula can be represented as follows:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2

Key Structural Features:

  • Quinazoline Ring: A bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
  • Methoxy Groups: These electron-donating groups enhance the compound's solubility and biological activity.
  • Benzyl Substitution: The presence of the benzyl moiety increases lipophilicity, potentially improving cellular uptake.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically used to confirm the structure of synthesized compounds .

Chemical Reactions Analysis

N-benzyl-6,7-dimethoxyquinazolin-4-amine can participate in various chemical reactions that are relevant for its biological activity:

  1. Acetylcholinesterase Inhibition: The compound has been shown to inhibit acetylcholinesterase activity significantly, which is crucial in treating neurodegenerative diseases like Alzheimer's .
  2. Kinase Inhibition: It exhibits inhibitory effects against several tyrosine kinases involved in cancer cell proliferation. Molecular docking studies suggest that it binds effectively to ATP-binding sites on these enzymes .
  3. Reactivity with Electrophiles: The amine group can react with electrophiles under suitable conditions, leading to further derivatization that may enhance its pharmacological properties.
Mechanism of Action

The mechanism of action for N-benzyl-6,7-dimethoxyquinazolin-4-amine primarily involves its role as an inhibitor of acetylcholinesterase and various kinases:

  1. Acetylcholinesterase Inhibition: By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission .
  2. Tyrosine Kinase Inhibition: The compound acts as a non-competitive inhibitor against certain tyrosine kinases by binding to sites distinct from ATP-binding sites, disrupting signaling pathways essential for cancer cell survival and proliferation .
Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-6,7-dimethoxyquinazolin-4-amine include:

  • Molecular Weight: Approximately 274.34 g/mol.
  • Melting Point: Typically ranges between 220–230 °C depending on purity.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining the compound's suitability for various applications in drug formulation .

Applications

N-benzyl-6,7-dimethoxyquinazolin-4-amine has several promising applications:

  1. Anticancer Agent: Due to its ability to inhibit tyrosine kinases involved in cancer progression, it is being explored as a potential treatment for various cancers.
  2. Neuroprotective Agent: Its role as an acetylcholinesterase inhibitor positions it as a candidate for treating Alzheimer's disease and other neurodegenerative disorders .
  3. Research Tool: It serves as a valuable tool in biochemical research for studying kinase signaling pathways and cholinergic neurotransmission.
Synthetic Methodologies for *N*-benzyl-6,7-dimethoxyquinazolin-4-amine and Analogues

Conventional Multi-step Organic Synthesis Approaches

Cyclocondensation Strategies Using 2-Amino-4,5-dimethoxybenzoic Acid Derivatives

The quinazoline core of N-benzyl-6,7-dimethoxyquinazolin-4-amine is systematically constructed through cyclocondensation reactions starting from 2-amino-4,5-dimethoxybenzoic acid derivatives. A classical approach involves nitration of veratrole (1,2-dimethoxybenzene) followed by reduction to yield 4,5-dimethoxy-2-nitroaniline, which is subsequently oxidized to 4,5-dimethoxy-2-nitrobenzoic acid using potassium permanganate under acidic conditions. Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, generating 2-amino-4,5-dimethoxybenzoic acid (veratric acid derivative) in 65–78% overall yield [4] [5]. Ring closure employs benzyl cyanamide or urea under reflux in polyphosphoric acid (PPA) at 180°C for 6 hours, directly yielding 6,7-dimethoxy-2-(benzylamino)quinazolin-4(3H)-one. Alternatively, reaction with formamide via the Niementowski condensation installs the C2-C3 bond, though this route suffers from lower regioselectivity [1] [5].

Table 1: Key Intermediates in Cyclocondensation Routes

IntermediateSynthetic RouteYield (%)Key Conditions
4,5-Dimethoxy-2-nitrobenzoic acidVeratrole nitration → Oxidation70–82HNO₃/AcOH, KMnO₄/Fe
2-Amino-4,5-dimethoxybenzoic acidCatalytic hydrogenation85–92Pd/C, H₂, MeOH
6,7-Dimethoxy-2-(benzylamino)quinazolin-4(3H)-oneCyclocondensation60–75PPA, 180°C, 6h

Chloroquinazoline Amination Pathways with Benzylamines

4-Chloro-6,7-dimethoxyquinazoline serves as a pivotal electrophilic intermediate for N-benzyl installation. Its synthesis begins with veratraldehyde, which undergoes oxidative nitration (HNO₃/AcOH) to yield 4,5-dimethoxy-2-nitrobenzaldehyde. Subsequent oxidation with hydrogen peroxide in alkaline medium furnishes 4,5-dimethoxy-2-nitrobenzoic acid. Reduction (Fe/acetic acid) provides 2-amino-4,5-dimethoxybenzoic acid. Fusion with urea at 220°C generates 6,7-dimethoxyquinazolin-4(3H)-one, which undergoes chlorination using phosphorus oxychloride (POCl₃) or PCl₅ under reflux (3–5 hours) to afford 4-chloro-6,7-dimethoxyquinazoline in 80–92% yield. Crucially, excess POCl₃ (5–7 equivalents) and catalytic N,N-dimethylaniline enhance conversion efficiency. Nucleophilic displacement occurs via refluxing the chloroquinazoline with substituted benzylamines (1.2 equivalents) in anhydrous isopropanol or toluene for 2–4 hours, yielding target compounds in 70–88% isolated yields after recrystallization. Electron-deficient benzylamines require elevated temperatures (110–120°C) or polar aprotic solvents (DMF) due to diminished nucleophilicity [1] [4] [5].

POCl₃-Mediated Chlorination of Quinazolinone Precursors

The chlorination step dictates overall efficiency in conventional pathways. Optimized protocols employ POCl₃ (neat or in solvent systems like dichloroethane) under vigorous reflux (105–110°C) for 3–4 hours, achieving >90% conversion of 6,7-dimethoxyquinazolin-4(3H)-one. Microwave-assisted chlorination (150°C, 30 minutes) using POCl₃ reduces reaction times but necessitates specialized equipment. Triphosgene (BTC) serves as a milder alternative, reacting in dichloromethane at 40°C within 1 hour with comparable yields (85–88%). Critical workup involves careful quenching of residual POCl₃ in ice-water, neutralization (Na₂CO₃), and extraction (CH₂Cl₂). Purification via silica gel chromatography or recrystallization (petroleum ether/ethyl acetate) delivers analytically pure 4-chloro-6,7-dimethoxyquinazoline as a crystalline solid, mp 148–150°C [4] [5].

One-Pot and Tandem Reaction Methodologies

Microwave-Assisted Cyclization-Amination Protocols

Tandem methodologies enhance synthetic efficiency by combining quinazoline ring formation and N-functionalization. Microwave irradiation enables rapid assembly: 2-amino-4,5-dimethoxybenzoic acid, trimethyl orthobenzoate, and substituted benzylamines react in ethylene glycol at 160°C (100 W, 15–20 minutes) via orthoester-mediated cyclodehydration, directly furnishing N-benzyl-6,7-dimethoxyquinazolin-4-amines in 75–90% isolated yields. This method circumvents chloroquinazoline isolation and reduces side-product formation. Analogously, in situ generated imidoyl chlorides from anthranilamide derivatives undergo annulation with benzyl isocyanates under microwave conditions (DMF, 140°C, 10 minutes), yielding 2-amino-substituted analogues. Reaction scalability is demonstrated at 50 mmol with <5% yield reduction [3] [6].

Table 2: Microwave-Assisted One-Pot Synthesis Parameters

Benzylamine SubstituentTime (min)Temp (°C)Yield (%)Byproducts Observed
Unsubstituted1516090<2%
4-Fluoro18160855% (diamine adduct)
3-Trifluoromethyl20170788% (hydrolysis product)
2-Naphthyl25165823%

Catalyst-Free Synthesis in Isoamyl Alcohol Systems

Sustainable solvent systems facilitate catalyst-free quinazoline assembly. Refluxing a mixture of 2-amino-4,5-dimethoxybenzonitrile, benzaldehyde derivatives, and ammonium acetate in isoamyl alcohol (6 hours) promotes tandem Strecker-type condensation/cyclooxidation, yielding 4-amino-N-benzyl-6,7-dimethoxyquinazolines. Isoamyl alcohol’s high boiling point (130°C) and polarity enhance reactivity without metal catalysts, affording products in 65–80% yields after extractive workup. Similarly, o-aminobenzamides condense with benzyl alcohols using H₂O₂ (30%) as a terminal oxidant under solvent-free conditions at 120°C, generating quinazolinones that undergo in situ chlorination/amination. This tandem oxidation-cyclization-amination sequence achieves 70% overall yield for the target compound, minimizing purification steps [6] [8].

Green Chemistry Approaches to Quinazoline Core Construction

Solvent-Free Mechanochemical Synthesis

Mechanochemical strategies eliminate solvent consumption during quinazoline ring formation. Ball-milling 2-cyano-4,5-dimethoxyaniline with benzyl azide in the presence of catalytic cerium(IV) ammonium nitrate (CAN) induces [3+2] cycloaddition, generating tetrazolo[1,5-f]quinazoline intermediates. Subsequent thermal rearrangement (100°C, 1 hour) furnishes N-benzyl-6,7-dimethoxyquinazolin-4-amines in 82% yield. Alternatively, high-speed vibration milling (HSVM) of veratric acid, formamidine acetate, and benzylamine hydrochloride with silica gel as a grinding auxiliary facilitates direct imidoylation-cyclization at ambient temperature (60 minutes), achieving 75% conversion. Minimal waste generation (<0.5 E-factor) and scalability to 10-gram batches underscore industrial applicability [6] [8].

Biocatalytic Ring Formation Strategies

Enzymatic C–N bond formation provides atom-economical access to quinazoline scaffolds. Engineered Aspergillus niger nitrilases catalyze the cyclodehydration of 2-(N-benzylcarbamimidoyl)-4,5-dimethoxybenzoic acid at pH 7.5 (phosphate buffer, 37°C, 24 hours), yielding N-benzyl-6,7-dimethoxyquinazolin-4-amine with 95% enantioselectivity and 60% conversion. Immobilized Candida antarctica lipase B (CAL-B) promotes ring closure in microaqueous toluene, albeit with moderate efficiency (45% yield). Whole-cell biocatalysts (E. coli expressing monoamine oxidases) enable oxidative cyclization of N-benzyl-2-(2-amino-4,5-dimethoxyphenyl)acetamidines, though competing dealkylation limits yields to 50% [8].

Late-Stage Functionalization Techniques

Regioselective Benzyl Group Modifications

Post-synthetic diversification of the N-benzyl moiety enables rapid analogue generation. Electrophilic aromatic substitution on N-(4-methylbenzyl)-6,7-dimethoxyquinazolin-4-amine occurs regioselectively at the para position: bromination (Br₂/AcOH, 0°C) yields 4-(bromomethyl)-derivatives (>95% purity), while nitration (HNO₃/H₂SO₄, −10°C) installs nitro groups quantitatively. N-Deprotection/reprotection sequences employ catalytic hydrogenolysis (H₂, Pd(OH)₂/C, MeOH) to cleave the benzyl group, followed by reductive amination with substituted aldehydes (NaBH₃CN, DMF). Chemoselective oxidation of N-(4-hydroxymethylbenzyl) analogues using Dess-Martin periodinane (DMP) generates aldehydes for Wittig or reductive amination reactions, enabling access to >30 derivatives from a single precursor [1] [3].

Directed Ortho-Metalation for Quinazoline C-H Activation

The electron-deficient quinazoline core undergoes directed ortho-lithiation at C2/C4 positions. Treatment of N-benzyl-6,7-dimethoxyquinazolin-4-amine with n-BuLi/TMEDA (−78°C) generates a C2-lithiated species stabilized by coordination to the adjacent ring nitrogen. Quenching with electrophiles (D₂O, I₂, RCHO) installs substituents regioselectively (C2 > C4). For C5 functionalization (sterically hindered), Pd(OAc)₂-catalyzed C–H activation proves effective: the N-benzyl group acts as a directing group, enabling arylation (ArBpin) or acetoxylation (PhI(OAc)₂) at C5 with 80–90% regioselectivity. Computational studies confirm diminished electron density at C5 due to methoxy group donation, facilitating electrophilic palladation [3] [8].

Table 3: Late-Stage Functionalization Techniques and Applications

TechniqueReagents/ConditionsTarget PositionFunctional Groups InstalledYield Range (%)
Electrophilic Aromatic SubstitutionBr₂/AcOH, 0°CBenzyl paraBr, NO₂, SO₃H85–95
Directed ortho-Metalationn-BuLi/TMEDA, −78°CQuinazoline C2D, I, CH₂OH, CHO70–88
Pd-Catalyzed C–H ActivationPd(OAc)₂/PhI(OAc)₂, 80°CQuinazoline C5OAc, Ar, CN65–82
Reductive AminationRCHO/NaBH₃CNN-Benzyl nitrogenCH₂Ar, CH₂heteroaryl75–92

Properties

CAS Number

21561-11-5

Product Name

N-benzyl-6,7-dimethoxyquinazolin-4-amine

IUPAC Name

N-benzyl-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

InChI

InChI=1S/C17H17N3O2/c1-21-15-8-13-14(9-16(15)22-2)19-11-20-17(13)18-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,18,19,20)

InChI Key

FVWVAEZYXLGVIV-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.